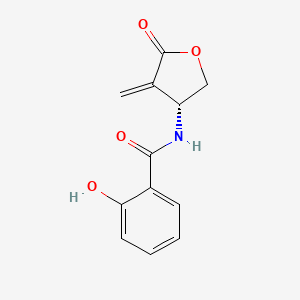![molecular formula C21H40N2O6Si2 B12392388 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring attached to a modified oxolane ring. The compound is characterized by the presence of tert-butyl(dimethyl)silyl groups, which are commonly used as protecting groups in organic synthesis to shield hydroxyl groups from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxolane ring are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction involving a suitable pyrimidine precursor.
Final Assembly: The protected oxolane and pyrimidine intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions: 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Deprotection: Removal of the tert-butyl(dimethyl)silyl groups using fluoride ions (e.g., tetrabutylammonium fluoride).
Oxidation: Oxidation of the hydroxymethyl group to a carboxyl group using oxidizing agents such as Jones reagent.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.
Oxidation: Jones reagent (chromic acid in acetone).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Deprotection: The major product is the deprotected hydroxyl compound.
Oxidation: The major product is the carboxyl derivative.
Substitution: The major products are substituted pyrimidine derivatives.
科学的研究の応用
1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate or a drug delivery agent.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4-dione
- (1R,4S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-yl acetate
Uniqueness: 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific combination of protecting groups and functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C21H40N2O6Si2 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H40N2O6Si2/c1-20(2,3)30(7,8)28-16-14(13-24)27-18(23-12-11-15(25)22-19(23)26)17(16)29-31(9,10)21(4,5)6/h11-12,14,16-18,24H,13H2,1-10H3,(H,22,25,26)/t14-,16+,17?,18-/m1/s1 |
InChIキー |
FZXFJQVZSQAGPM-DLQOLKKZSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@H](O[C@H](C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)CO |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


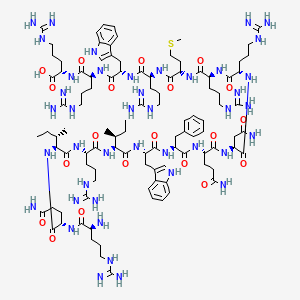
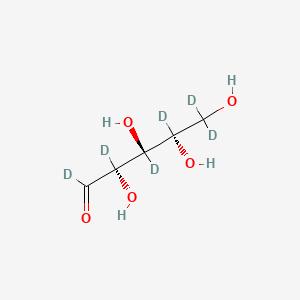
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)
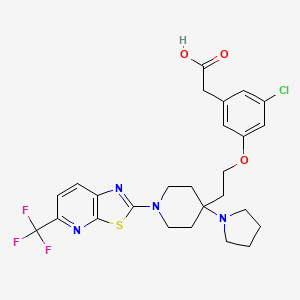
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)
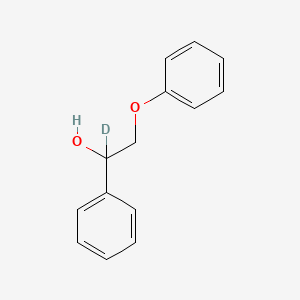
![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
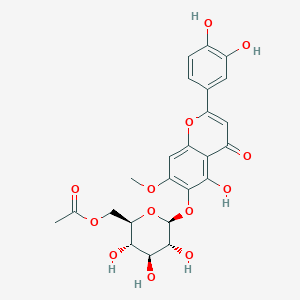
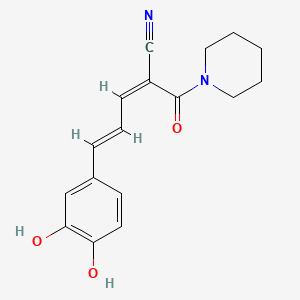
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
